molecular formula C21H20F3NO4 B2692660 2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421483-90-0

2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

Cat. No.: B2692660
CAS No.: 1421483-90-0
M. Wt: 407.389
InChI Key: YAIAHTJFNLVDGG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a complex organic compound characterized by its unique structural features, including methoxy groups, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 3-(trifluoromethyl)phenol.

    Formation of Key Intermediates: The initial steps involve the formation of key intermediates through reactions such as

    Final Coupling and Acetylation: The final steps involve coupling the intermediates and acetylation to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts for coupling reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may contribute to binding affinity and specificity towards biological targets.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the methoxy groups may influence binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)acetamide: Lacks the trifluoromethyl and alkyne groups, resulting in different chemical properties and applications.

    N-(4-[3-(Trifluoromethyl)phenoxy]but-2-YN-1-YL)acetamide: Lacks the methoxy groups, affecting its reactivity and potential biological activity.

Uniqueness

The combination of methoxy, trifluoromethyl, and alkyne groups in 2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide makes it unique

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO4/c1-27-18-9-8-15(12-19(18)28-2)13-20(26)25-10-3-4-11-29-17-7-5-6-16(14-17)21(22,23)24/h5-9,12,14H,10-11,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIAHTJFNLVDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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